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Introduction
The pyrimidine scaffold is a cornerstone of medicinal chemistry, forming the core of nucleic

acids and a vast array of therapeutic agents.[1] Its derivatives are explored for a wide spectrum

of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1]

Within this vital class of compounds, 2,5-Dimethylpyrimidin-4-ol serves as a representative

molecule whose physicochemical characteristics are critical for its potential application in

synthesis and drug development. Understanding these properties is paramount for researchers

in designing synthetic routes, formulating delivery systems, and predicting metabolic fate.

This technical guide provides a comprehensive analysis of the core physicochemical properties

of 2,5-Dimethylpyrimidin-4-ol. Moving beyond a simple data sheet, this document elucidates

the causal relationships behind its chemical behavior, with a particular focus on the pivotal role

of tautomerism. We will explore its structural features, key physical parameters, and the

established experimental methodologies required to characterize them, offering field-proven

insights for scientists and drug development professionals.

Molecular Structure and Tautomeric Landscape
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The fundamental identity of 2,5-Dimethylpyrimidin-4-ol is defined by its molecular structure

and the dynamic equilibrium between its tautomeric forms. This equilibrium is arguably the

most critical factor influencing its chemical and physical properties.

The compound, with the molecular formula C₆H₈N₂O, has a molecular weight of approximately

124.14 g/mol .[2] It is systematically named 2,5-Dimethylpyrimidin-4-ol, but due to its

tautomeric nature, it is also frequently referred to by names that describe its keto form, such as

2,5-Dimethyl-4(3H)-pyrimidinone or 2,5-dimethyl-1H-pyrimidin-6-one.[2]

Keto-Enol Tautomerism:

Like many hydroxypyrimidines, this molecule exists as an equilibrium mixture of its "enol"

(pyrimidin-4-ol) and "keto" (pyrimidin-4-one) forms.[3] The keto form is an amide, and the enol

form is an aromatic alcohol. This is not a resonance phenomenon, as it involves the migration

of a proton and a shift in the position of double bonds.[4] The predominant form can be

influenced by factors such as the physical state (solid vs. solution), solvent polarity, pH, and

temperature.[3] This dynamic equilibrium dictates the molecule's hydrogen bonding capacity,

polarity, and reactivity.

Caption: Keto-enol equilibrium of the title compound.

Core Physicochemical Properties
The measurable properties of 2,5-Dimethylpyrimidin-4-ol are a direct consequence of its

structure. The following table summarizes the key available data.
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Property Value Source(s)

CAS Number 67383-34-0, 3059-71-0 [2][5]

Molecular Formula C₆H₈N₂O [2]

Molecular Weight 124.14 g/mol [2]

Melting Point 174 °C [5]

Boiling Point 219.7 °C (at 760 mmHg) [6]

XLogP3-AA (Computed) -0.4 [2]

Hydrogen Bond Donor Count 1 [2]

Hydrogen Bond Acceptor

Count
3 [2]

Note: Some physical properties are reported by chemical suppliers and may not have been

independently verified in peer-reviewed literature.

Solubility
The solubility of a compound is a critical determinant of its utility in both synthetic reactions and

biological systems. While specific quantitative solubility data for 2,5-Dimethylpyrimidin-4-ol in
various solvents is not extensively published, its behavior can be predicted from its structure

and determined using standardized protocols. The presence of two nitrogen atoms and an

oxygen atom allows for hydrogen bonding with protic solvents, suggesting at least moderate

solubility in polar solvents like water, ethanol, and methanol.[7][8] Its solubility in aqueous

media is expected to be pH-dependent due to its acidic and basic centers.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask

method.[9][10] This protocol ensures that a true equilibrium is reached between the

undissolved solid and the saturated solution.

Methodology:
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Preparation: Add an excess amount of the solid compound to a known volume of the test

solvent (e.g., water, phosphate buffer at pH 7.4, DMSO) in a sealed glass vial. The presence

of undissolved solid must be visually confirmed.[11]

Equilibration: Agitate the suspension at a constant, controlled temperature (e.g., 25 °C or 37

°C) using an orbital shaker.[12]

Sampling: At predetermined time intervals (e.g., 24, 48, 72 hours), cease agitation and allow

the solid to sediment.[11]

Phase Separation: Carefully withdraw an aliquot of the supernatant. It is critical to separate

the liquid from any remaining solid particles. This is typically achieved by centrifugation

followed by careful removal of the supernatant, or by filtration through a low-binding filter

(e.g., PTFE).[10]

Analysis: Dilute the aliquot with a suitable solvent and determine the concentration of the

dissolved compound using a validated analytical method, such as High-Performance Liquid

Chromatography (HPLC) with UV detection.

Equilibrium Confirmation: The solubility is determined when consecutive measurements

show a plateau in concentration (e.g., less than 5% variation between time points).[11]

Caption: Workflow for Shake-Flask Solubility.

Acidity and Basicity (pKa)
The pKa value(s) define the extent of ionization of a molecule at a given pH. 2,5-
Dimethylpyrimidin-4-ol is an amphoteric molecule:

Acidity: The N-H proton in the keto form or the O-H proton in the enol form can be donated,

making it a weak acid.

Basicity: The lone pair of electrons on the non-protonated ring nitrogen can accept a proton,

making it a weak base.

While an experimentally determined pKa is not readily available, it can be measured using well-

established methods like potentiometric or spectrophotometric titration.[3]
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Experimental Protocol: pKa Determination by UV-Metric Titration

This method is particularly useful for compounds with a chromophore, like the pyrimidine ring

system, where the UV-Vis absorbance spectrum changes upon ionization.

Methodology:

Solution Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g.,

methanol or water).

Buffer Preparation: Prepare a series of buffer solutions covering a wide pH range (e.g., from

pH 2 to 12).

Spectral Measurement: Add a small, constant amount of the stock solution to each buffer

solution. Record the full UV-Vis absorbance spectrum for each sample.

Data Analysis: Identify a wavelength where the absorbance of the protonated and

deprotonated species differs significantly.

Sigmoid Plot: Plot the absorbance at this chosen wavelength against the pH of the buffer

solutions. This will generate a sigmoidal titration curve.

pKa Determination: The pKa is the pH value at the inflection point of the sigmoid curve,

which corresponds to the point where the concentrations of the ionized and neutral species

are equal.[3][13]

Spectroscopic Characterization (Predictive
Analysis)
Spectroscopic data provides a fingerprint of a molecule's structure. While published spectra for

2,5-Dimethylpyrimidin-4-ol are scarce, we can predict the key features based on its

tautomeric forms and data from analogous structures.

¹H NMR (Proton Nuclear Magnetic Resonance):

C2-CH₃ and C5-CH₃: Two sharp singlets are expected in the range of δ 2.0-2.5 ppm.
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C6-H: A singlet corresponding to the single proton on the pyrimidine ring, expected in the

aromatic region, likely between δ 7.5-8.5 ppm. Data for the analogous 2,5-

dimethylpyridine shows aromatic protons in a similar region.[14]

N-H / O-H: A broad, exchangeable singlet whose chemical shift is highly dependent on

solvent, concentration, and temperature. This signal would disappear upon shaking the

sample with D₂O.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

Methyl Carbons: Two signals expected in the aliphatic region, δ 15-25 ppm.

Ring Carbons: Signals for the sp² hybridized carbons of the ring would appear between δ

100-160 ppm.

C4 Carbon: The chemical shift of the C4 carbon is highly indicative of the dominant

tautomer. In the enol form, it would be in the aromatic range (e.g., δ 150-160 ppm). In the

keto form, it would exhibit a characteristic downfield shift typical of a carbonyl/amide

carbon, likely > δ 160 ppm.[15]

FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would be a composite of

both tautomers, with key predicted bands:

Keto Form: A strong, prominent C=O stretching vibration between 1650-1700 cm⁻¹. An N-

H stretching band would also be present around 3100-3300 cm⁻¹. The IR spectrum of 2,5-

Dimethyl-4-piperidinone shows a clear carbonyl peak in this region.[16]

Enol Form: A broad O-H stretching band from approximately 3200-3600 cm⁻¹. Aromatic

C=C and C=N stretching vibrations would appear in the 1500-1650 cm⁻¹ region.

Both Forms: C-H stretching from the methyl groups would be observed just below 3000

cm⁻¹.

UV-Vis Spectroscopy: The pyrimidine ring is a chromophore that absorbs UV radiation. It is

expected to exhibit π → π* transitions. The λmax (wavelength of maximum absorbance)

would likely fall in the 200-300 nm range, but its exact position and intensity would be

sensitive to the solvent and the pH, as these factors shift the keto-enol equilibrium.[17]
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Relevance in Synthesis and Drug Discovery
The utility of 2,5-Dimethylpyrimidin-4-ol and its isomers is demonstrated by their application

as key intermediates in the synthesis of complex pharmaceutical agents. For instance, the

structurally related 2,4-dimethylpyrimidin-5-ol is a crucial building block in the synthesis of

Lemborexant, a dual orexin receptor antagonist used for the treatment of insomnia.

Furthermore, the pyrimidinol core is a privileged scaffold in modern drug discovery. Derivatives

of 2-amino-4,6-dimethylpyrimidin-5-ol have been designed and synthesized as highly selective

inhibitors of Fibroblast Growth Factor Receptor 4 (FGFR4), a key target in the treatment of

hepatocellular carcinoma.[18] These examples underscore the importance of understanding

the fundamental physicochemical properties of such molecules to enable their effective use in

the development of next-generation therapeutics.

Conclusion
2,5-Dimethylpyrimidin-4-ol is a molecule whose physicochemical profile is dominated by a

dynamic keto-enol tautomeric equilibrium. This guide has provided a detailed overview of its

known physical properties, such as its melting and boiling points, and has offered a predictive

analysis of its spectroscopic characteristics. Crucially, by detailing the authoritative, field-

standard protocols for determining solubility and pKa, we have equipped researchers with the

practical knowledge to generate the precise data needed for their work. A thorough

understanding of these foundational properties is not merely academic; it is an essential

prerequisite for unlocking the full potential of this and related pyrimidine scaffolds in the

ongoing quest for novel and effective medicines.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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